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5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an indole core, and a tert-butoxycarbonyl protecting group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Indole Core: The indole core is introduced via a condensation reaction with suitable indole derivatives.
Attachment of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Coupling: The final coupling of the piperidine and indole components is achieved through a series of condensation and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure efficiency and consistency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid
- ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
Uniqueness
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid is unique due to its combination of a piperidine ring, an indole core, and a tert-butoxycarbonyl protecting group. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Biological Activity
5-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-1-methyl-1H-indole-2-carboxylic acid (commonly referred to as the compound) is a synthetic organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacodynamics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H24N2O4
- Molecular Weight : 336.40 g/mol
The compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor modulation. Its structure suggests potential interactions with biological targets such as receptors involved in neurological and cardiovascular functions.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that the compound may inhibit specific enzymes linked to disease progression, particularly those involved in cardiovascular diseases. For instance, it has been shown to inhibit the activity of the ADAMTS7 enzyme, which plays a role in atherosclerosis development.
Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
---|---|---|
Compound | 50 ± 20 | 3.0 ± 1.1 |
Reference | 70 ± 10 | 10 ± 0.1 |
Data presented as average ± SEM; n = 3 .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective effects in vitro, particularly against amyloid-beta (Aβ) toxicity, which is significant in Alzheimer's disease research. It was observed that treatment with the compound resulted in improved cell viability in astrocyte cultures exposed to Aβ.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
Aβ Alone | 43.78 ± 7.17 |
Aβ + Compound | 62.98 ± 4.92 |
Results indicate a protective effect against Aβ-induced cytotoxicity .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of the compound to enhance its biological efficacy. For example, modifications to the piperidine ring have led to compounds with increased selectivity and potency against target enzymes.
Case Study: Synthesis and Evaluation
A study synthesized various derivatives of the compound and evaluated their inhibitory effects on ADAMTS enzymes. The findings suggested that certain modifications could lead to improved selectivity and potency, making them suitable candidates for further development in therapeutic contexts .
Properties
Molecular Formula |
C20H26N2O4 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-methyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)26-19(25)22-9-7-13(8-10-22)14-5-6-16-15(11-14)12-17(18(23)24)21(16)4/h5-6,11-13H,7-10H2,1-4H3,(H,23,24) |
InChI Key |
KUILXNPZDPFYNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)N(C(=C3)C(=O)O)C |
Origin of Product |
United States |
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